METHYL THIOPHENE-3-ACETATE
Description
Methyl thiophene-3-acetate (CAS: 51503-28-7) is a sulfur-containing organic compound with the molecular formula C₇H₈O₂S. It features a thiophene ring substituted with an acetate ester group at the 3-position. Thiophene, a five-membered aromatic heterocycle with one sulfur atom, imparts unique electronic properties to the molecule, influencing its reactivity and applications. This compound is primarily utilized as an intermediate in pharmaceutical synthesis and materials science due to its aromatic stability and functional versatility .
Properties
IUPAC Name |
methyl 2-thiophen-3-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-9-7(8)4-6-2-3-10-5-6/h2-3,5H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZGRWVULDSXQSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CSC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
130269-18-0 | |
| Record name | 3-Thiopheneacetic acid, methyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130269-18-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60207119 | |
| Record name | Methyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58414-52-1 | |
| Record name | 3-Thiopheneacetic acid, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58414-52-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-thienylacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058414521 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 3-thienylacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-thienylacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.656 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: METHYL THIOPHENE-3-ACETATE can be synthesized through several methods. One common approach involves the esterification of thiophene-3-acetic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods: In industrial settings, the production of methyl 3-thienylacetate often involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques, such as column chromatography, are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions: METHYL THIOPHENE-3-ACETATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form thiophene-3-acetic acid or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group, resulting in the formation of thiophene-3-ethanol.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.
Major Products Formed:
Oxidation: Thiophene-3-acetic acid
Reduction: Thiophene-3-ethanol
Substitution: Halogenated or nitrated thiophene derivatives
Scientific Research Applications
Chemistry
Methyl thiophene-3-acetate is utilized as a building block in organic synthesis. It plays a critical role in the development of more complex thiophene derivatives, which are important in materials science and organic electronics. For instance, it has been used to synthesize functionalized polythiophenes that exhibit unique electronic and optical properties suitable for applications in sensors and energy devices .
Biology
Research has demonstrated that derivatives of this compound possess significant biological activities, including antimicrobial and anticancer properties. Studies indicate that these compounds can inhibit various cancer cell lines and exhibit anti-inflammatory effects . The compound's structure allows it to interact with biological targets effectively, making it a candidate for drug development.
Medicine
This compound is being investigated for its potential as a precursor for pharmaceutical compounds. The lipophilicity of thiophene derivatives contributes to their ability to cross the blood-brain barrier, making them suitable for treating neurological disorders . Research has shown that several thiophene-based drugs have been approved for various therapeutic applications, including cardiovascular and anti-inflammatory treatments .
Industrial Applications
In addition to its scientific research applications, this compound is used in the fragrance and flavoring industries due to its pleasant aroma. Its unique chemical properties make it suitable for producing various aromatic compounds that enhance sensory experiences in consumer products.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer properties of various thiophene derivatives, including this compound. The results indicated that compounds derived from this ester showed significant inhibition of cancer cell proliferation through apoptosis induction mechanisms .
Case Study 2: Polymer Applications
Research conducted on the electronic properties of poly(thiophene-3-methyl acetate) revealed that this polymer exhibits enhanced conductivity and stability when used in organic electronic devices. The study highlighted its potential applications in flexible electronics and photovoltaic cells .
Mechanism of Action
The mechanism of action of methyl 3-thienylacetate and its derivatives involves interactions with various molecular targets. For instance, in biological systems, these compounds may interact with enzymes or receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
Research Findings and Trends
- Substructure Analysis : Data mining studies highlight thiophene’s role in enhancing bioactivity and conductivity in polymers, contrasting with phenyl-based esters’ prevalence in drug synthesis .
- Synthetic Utility : this compound’s sulfur atom facilitates regioselective functionalization, making it valuable in optoelectronic material design .
Biological Activity
Methyl thiophene-3-acetate (MTA) is a compound that has garnered attention in various fields of biological research due to its diverse pharmacological properties. This article provides a comprehensive overview of the biological activity of MTA, including its synthesis, mechanisms of action, and potential applications in medicine and industry.
Overview of this compound
MTA is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is synthesized through the esterification of thiophene-3-acetic acid with methanol, typically using a strong acid catalyst under reflux conditions. This compound exhibits a range of biological activities, making it a subject of interest in pharmacology and medicinal chemistry.
Biological Activities
MTA and its derivatives have been reported to possess several biological activities, including:
- Antimicrobial Activity : MTA has shown significant antibacterial effects against various Gram-positive and Gram-negative bacteria. Studies have demonstrated that thiophene derivatives can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .
- Anticancer Properties : Research indicates that thiophene derivatives, including MTA, exhibit anticancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. The mechanisms often involve the modulation of cellular signaling pathways related to cell proliferation and survival .
- Anti-inflammatory Effects : MTA has been associated with anti-inflammatory properties, which may be beneficial in treating diseases characterized by chronic inflammation. The compound can modulate inflammatory cytokine production and inhibit pathways leading to inflammation .
- Antioxidant Activity : Some studies have highlighted the antioxidant capabilities of MTA, which can scavenge free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage associated with various diseases .
The biological activities of MTA are attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : MTA has been shown to inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation. For instance, it interacts with DNA gyrase, a target for antibacterial drugs, inhibiting its activity at low nanomolar concentrations .
- Receptor Modulation : Thiophene derivatives may act as allosteric enhancers at specific receptors, such as the adenosine A1 receptor, which is linked to antiarrhythmic effects . This modulation can influence various physiological responses.
- Oxidative Stress Reduction : The antioxidant properties of MTA help mitigate oxidative stress by neutralizing free radicals, thereby protecting cells from damage .
Case Studies
Several studies have investigated the efficacy of MTA and related compounds:
- A study focused on the synthesis of novel thiophene derivatives demonstrated their potent antibacterial activity against Staphylococcus aureus and Escherichia coli, highlighting their potential as therapeutic agents .
- Another research project explored the anticancer effects of MTA in vitro, showing that it significantly inhibited the growth of breast cancer cells through apoptosis induction .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl Thiophene-3-Acetate in a laboratory setting?
- Methodological Answer : Synthesis should begin with a thorough literature review to identify viable routes (e.g., esterification of thiophene-3-acetic acid). Optimize reaction conditions (catalyst, solvent, temperature) using design-of-experiment (DoE) principles to maximize yield. Validate purity via HPLC or GC-MS, and confirm structural integrity via -NMR and FT-IR spectroscopy. Safety protocols must align with handling thiophene derivatives (flammability, toxicity) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (-NMR, -NMR, FT-IR) for cross-validation. Quantify impurities using area normalization in chromatograms. For advanced structural confirmation, employ X-ray crystallography or high-resolution mass spectrometry (HRMS) .
Q. What safety protocols are essential when handling this compound?
- Methodological Answer : Use fume hoods for volatile organic compound (VOC) mitigation. Wear nitrile gloves and goggles to prevent skin/eye contact. In case of exposure:
- Inhalation: Move to fresh air; administer oxygen if needed.
- Skin contact: Wash with soap/water for 15 minutes.
- Spills: Neutralize with inert adsorbents (e.g., vermiculite). Document incidents and review Material Safety Data Sheets (MSDS) .
Q. What environmental fate studies are critical for this compound?
- Methodological Answer : Assess biodegradation (OECD 301 tests), photolysis (UV exposure in simulated sunlight), and hydrolysis (pH-dependent stability). Measure partition coefficients () and soil adsorption () to predict mobility in ecosystems .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Methodological Answer : Conduct systematic replication under controlled conditions (temperature, solvent purity). Use meta-analysis to identify variables causing divergence (e.g., measurement techniques). Apply multivariate regression to isolate confounding factors (e.g., humidity, light exposure) .
Q. What mechanistic studies are recommended to elucidate the reactivity of this compound in catalytic reactions?
- Methodological Answer : Employ kinetic isotope effects (KIE) and DFT calculations to probe transition states. Use in-situ FT-IR or Raman spectroscopy to track intermediate formation. Compare reactivity across substituted thiophene analogs to establish electronic/steric effects .
Q. How should multi-level ecotoxicological impacts (cellular to ecosystem) of this compound be evaluated?
- Methodological Answer :
- Cellular: Conduct cytotoxicity assays (e.g., MTT on human/animal cell lines).
- Organismal: Use zebrafish (Danio rerio) embryos for teratogenicity screening.
- Ecosystem: Model food-web bioaccumulation using fugacity-based tools (e.g., EQC model) .
Q. What computational strategies enhance predictive modeling of this compound’s environmental persistence?
- Methodological Answer : Combine QSAR models (e.g., EPI Suite) with molecular dynamics (MD) simulations to predict degradation pathways. Validate with experimental half-life () data in water/soil matrices. Cross-reference with metabolomics databases (e.g., KEGG) to identify potential transformation products .
Methodological Framework Integration
- Theoretical Alignment : Ground studies in organosulfur chemistry or environmental toxicology frameworks to guide hypothesis generation and experimental design (e.g., Marcus theory for reaction kinetics) .
- Data Contradiction Analysis : Apply triangulation by integrating experimental, computational, and literature data to address inconsistencies. Use sensitivity analysis to rank parameter uncertainties .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
